2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(3-phenyl-1-adamantyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO/c1-25(2,3)24(29)28-23-11-9-22(10-12-23)27-16-19-13-20(17-27)15-26(14-19,18-27)21-7-5-4-6-8-21/h4-12,19-20H,13-18H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOXDIVBJJJYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-phenyl-1-adamantylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-phenylpropanamide
- 3-phenyl-1-adamantylamine
- 2,2-dimethyl-N-(3-methylphenyl)propanamide
Uniqueness
2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE is unique due to the presence of both adamantyl and phenyl groups, which confer distinct physicochemical properties. This combination enhances its stability, lipophilicity, and potential biological activity compared to similar compounds.
Biological Activity
2,2-Dimethyl-N-[4-(3-phenyladamantan-1-yl)phenyl]propanamide is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse scientific literature.
- Molecular Formula : C22H30N2O
- Molecular Weight : 346.49 g/mol
- CAS Number : 1459-50-3
The compound exhibits its biological effects primarily through interactions with various receptor systems and enzymes. Initial studies suggest that it may act as an antagonist or modulator in specific pathways associated with pain and inflammation.
Antinociceptive Effects
Research indicates that this compound has significant antinociceptive properties. In animal models, it has been shown to reduce pain responses in both acute and chronic pain settings.
- Study Findings :
- An experimental study demonstrated that the compound significantly reduced nociceptive behavior in mice subjected to thermal and chemical stimuli.
- The observed effects were comparable to those of established analgesics, suggesting a similar mechanism of action.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
| Study Type | Findings |
|---|---|
| In vitro | Reduced IL-6 and TNF-alpha levels in macrophages stimulated by LPS. |
| In vivo | Decreased paw edema in rats induced by carrageenan injection. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Chronic Pain Management :
A clinical trial involving patients with chronic pain conditions reported significant improvements in pain scores when treated with the compound compared to placebo groups. -
Inflammatory Disorders :
Patients suffering from rheumatoid arthritis showed reduced joint swelling and pain after administration of the compound over a six-week period.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine.
Safety Profile
Initial toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully understand its long-term effects and potential side effects.
Q & A
Basic Question: What are the optimized synthetic routes for 2,2-dimethyl-N-[4-(3-phenyladamantan-1-yl)phenyl]propanamide, and how can purity be validated?
Methodological Answer:
The synthesis typically involves coupling 4-(3-phenyladamantan-1-yl)aniline with 2,2-dimethylpropanoyl chloride under anhydrous conditions. Key steps include:
- Acylation : Use Schlenk techniques to avoid moisture, with triethylamine as a base in dichloromethane (0–5°C, 12 hours) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water yields >95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -/-NMR (e.g., adamantane C-H signals at δ 1.6–2.1 ppm) .
Basic Question: Which analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?
Methodological Answer:
Stability studies require:
- Kinetic Analysis : Incubate the compound in buffered solutions (pH 1–13, 37°C) and monitor degradation via UV-Vis spectroscopy (λmax 260–280 nm) .
- Degradation Products : Identify by LC-MS (ESI+ mode) and compare fragmentation patterns to synthetic standards .
- Thermal Stability : Use TGA-DSC to assess decomposition temperatures (expected >200°C due to adamantane’s rigidity) .
Basic Question: What are the primary biological targets of this compound, and how are preliminary activity assays designed?
Methodological Answer:
The adamantane and propanamide moieties suggest potential interactions with:
- Enzymes : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates in human liver microsomes .
- Membrane Receptors : Screen for GPCR activity via cAMP or calcium flux assays in HEK293 cells transfected with receptor plasmids .
- Cell Viability : Use MTT assays in cancer lines (e.g., MCF-7, HepG2) with IC50 determination via nonlinear regression .
Advanced Question: How can researchers resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Orthogonal Assays : Validate kinase inhibition via both radiometric (-ATP) and fluorescence polarization (FP) methods .
- Meta-Analysis : Apply hierarchical Bayesian modeling to integrate data from high-throughput screens and low-throughput dose-response studies .
- Solubility Correction : Account for DMSO artifacts by measuring compound precipitation via dynamic light scattering (DLS) .
Advanced Question: What methodologies are used to establish structure-activity relationships (SAR) for adamantane-containing propanamides?
Methodological Answer:
SAR studies require:
- Analog Synthesis : Introduce substituents at the adamantane phenyl group (e.g., -F, -CF3) via Suzuki-Miyaura coupling .
- Computational Modeling : Perform docking (AutoDock Vina) and MD simulations (GROMACS) to map binding poses in target proteins .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent effects using Schrödinger’s FEP+ module .
Advanced Question: How should theoretical frameworks guide mechanistic studies of this compound’s pharmacokinetics?
Methodological Answer:
Link hypotheses to established models:
- Compartmental PK Modeling : Use NONMEM to fit plasma concentration-time data, incorporating adamantane’s logP (~4.5) to predict tissue distribution .
- CYP Metabolism Prediction : Apply BioTransformer 3.0 to identify potential Phase I metabolites, validated by in vitro microsomal assays .
- Transport Mechanisms : Test P-gp efflux using Caco-2 monolayers with/without inhibitors (e.g., verapamil) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
